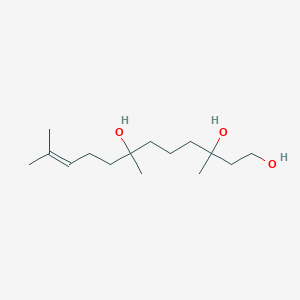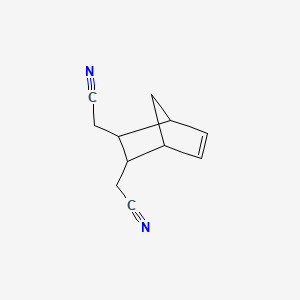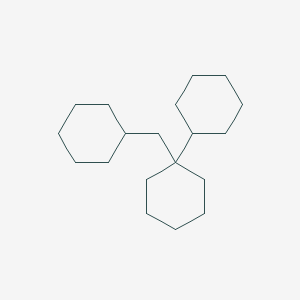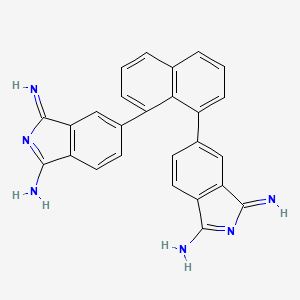
6,6'-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene core with two isoindol-3-amine groups attached at the 1 and 8 positions, making it a symmetrical molecule. Its structure allows for interesting electronic and photophysical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) typically involves the reaction of naphthalene-1,8-diamine with isoindoline-1,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the imine bonds. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.
化学反応の分析
Types of Reactions
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) involves its ability to interact with various molecular targets. The imine groups can form coordination complexes with metal ions, which can influence the compound’s electronic properties. Additionally, the naphthalene core can participate in π-π interactions with other aromatic systems, affecting its behavior in different environments .
類似化合物との比較
Similar Compounds
Naphthalene diimide: Known for its strong electron affinity and high electron mobility.
Perylene diimide: Another compound with excellent electronic properties, often used in organic electronics.
Bithiophene imide: Used in the development of organic semiconductors.
Uniqueness
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) stands out due to its symmetrical structure and the presence of both imine and isoindol groups. This combination provides unique electronic and photophysical properties, making it a versatile compound for various applications .
特性
CAS番号 |
110550-54-4 |
|---|---|
分子式 |
C26H18N6 |
分子量 |
414.5 g/mol |
IUPAC名 |
5-[8-(1-amino-3-iminoisoindol-5-yl)naphthalen-1-yl]-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C26H18N6/c27-23-18-9-7-14(11-20(18)25(29)31-23)16-5-1-3-13-4-2-6-17(22(13)16)15-8-10-19-21(12-15)26(30)32-24(19)28/h1-12H,(H3,27,29,31)(H3,28,30,32) |
InChIキー |
NADTYJMVALHJTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)C(=NC4=N)N)C(=CC=C2)C5=CC6=C(C=C5)C(=NC6=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
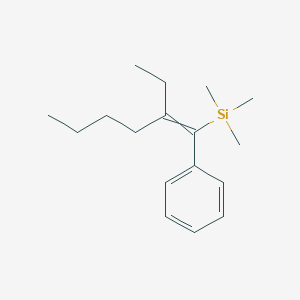
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
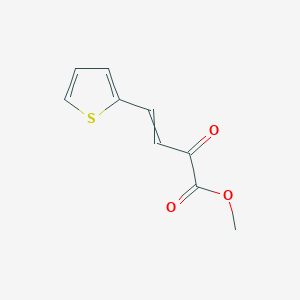
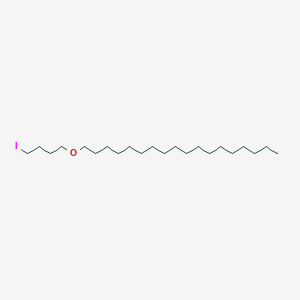
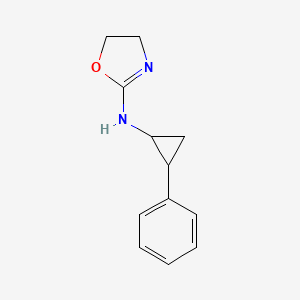
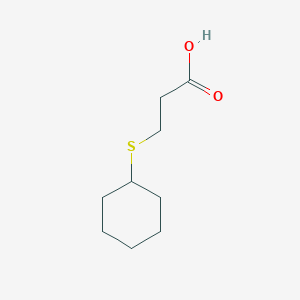
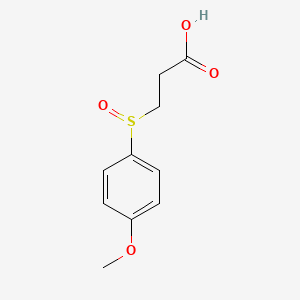
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
